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Compound of Interest

Compound Name: 3-Methyl-4-heptanol

Cat. No.: B155022 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Methyl-4-heptanol (CAS No: 1838-73-9), a secondary alcohol with the molecular formula

C₈H₁₈O.[1][2] The information presented herein, including Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research and

development activities where this compound is of interest.
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Caption: Molecular structure of 3-Methyl-4-heptanol.
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The following sections present the key spectroscopic data for 3-Methyl-4-heptanol in a

tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical

environment of each atom in 3-Methyl-4-heptanol.

¹H NMR Spectral Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.4 - 3.6 m 1H H-4 (CH-OH)

~2.2 s (broad) 1H OH

~1.2 - 1.6 m 7H H-2, H-3, H-5, H-6

~0.9 m 9H H-1, H-7, 3-CH₃

Note: Predicted chemical shifts and multiplicities are based on the structure and typical values

for similar aliphatic alcohols. The broadness of the OH signal and its variable chemical shift are

due to hydrogen bonding and exchange.

¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Carbon Assignment

~75 C-4 (CH-OH)

~40 C-3

~35 C-5

~29 C-2

~23 C-6

~14 C-1, C-7, 3-CH₃
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Note: Predicted chemical shifts are based on typical values for secondary alcohols. The carbon

attached to the hydroxyl group (C-4) is the most downfield among the sp³ carbons.[3][4][5]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-Methyl-4-heptanol is characterized by the presence of a hydroxyl group and

alkyl chains. The spectrum for 3-Methyl-4-heptanol is available from sources such as the

NIST WebBook.[6][7]

Key IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~3350 Strong, Broad O-H stretch Alcohol

2958, 2928, 2872 Strong C-H stretch Alkane

1465 Medium C-H bend Alkane

1378 Medium C-H bend Alkane

~1110 Strong C-O stretch Secondary Alcohol

Note: The broadness of the O-H stretching band is indicative of hydrogen bonding.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of 3-Methyl-4-heptanol shows

several characteristic fragments. The molecular ion peak (M⁺) at m/z 130 may be weak or

absent, which is common for alcohols.[1][8]

Major Mass Fragments
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m/z Relative Intensity (%) Proposed Fragment Ion

112 Low [M - H₂O]⁺

101 Moderate [M - C₂H₅]⁺

87 High [M - C₃H₇]⁺

73 High
[CH(OH)CH₂CH₂CH₃]⁺ or

[CH(CH₃)CH(OH)]⁺

59 Moderate [CH(OH)CH₂CH₃]⁺

45 High [CH₂OH]⁺

Note: Fragmentation in alcohols is often driven by cleavage alpha to the hydroxyl group and

dehydration.[8]

Fragmentation Pathways

[C₈H₁₈O]⁺˙
m/z = 130

[C₈H₁₆]⁺˙
m/z = 112

Dehydration

[C₅H₁₁O]⁺
m/z = 87

Loss of C₃H₇

[C₄H₉O]⁺
m/z = 73

Loss of C₄H₉

- H₂O α-cleavage α-cleavage

Click to download full resolution via product page

Caption: Major fragmentation pathways of 3-Methyl-4-heptanol in Mass Spectrometry.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented. Specific instrument parameters may vary.

NMR Spectroscopy
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Sample Preparation: A small amount of neat 3-Methyl-4-heptanol (typically 5-25 mg) is

dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in

a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal

standard (δ 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H) is used.

Data Acquisition:

¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30-45 degree

pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with

singlets for each unique carbon. A longer relaxation delay and a larger number of scans

are generally required compared to ¹H NMR due to the lower natural abundance of ¹³C

and its longer relaxation times.[9][10][11]

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 3-Methyl-4-heptanol, the easiest method is to

place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin

film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a

drop of the sample is placed directly on the ATR crystal.[12][13]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[12][13]

Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded

first. Then, the sample spectrum is recorded. The instrument software automatically ratios

the sample spectrum to the background spectrum to produce the final absorbance or

transmittance spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-

noise ratio. The data is typically collected over the range of 4000 to 400 cm⁻¹.[13]

Mass Spectrometry (MS)
Sample Introduction: For a volatile liquid like 3-Methyl-4-heptanol, Gas Chromatography-

Mass Spectrometry (GC-MS) is a common method. A dilute solution of the sample in a
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volatile solvent (e.g., dichloromethane or hexane) is injected into the gas chromatograph.[14]

The GC separates the components of the sample before they enter the mass spectrometer.

Instrumentation: A GC-MS system equipped with an electron ionization (EI) source is

typically used.

Data Acquisition: As the sample elutes from the GC column, it enters the ion source of the

mass spectrometer. In EI, molecules are bombarded with high-energy electrons (typically 70

eV), causing ionization and fragmentation. The resulting ions are then separated by their

mass-to-charge ratio (m/z) by the mass analyzer and detected. The mass spectrum is a plot

of ion abundance versus m/z.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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